molecular formula C14H13F2N3 B6457327 1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole CAS No. 2548988-17-4

1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole

Cat. No.: B6457327
CAS No.: 2548988-17-4
M. Wt: 261.27 g/mol
InChI Key: AFRBGUAVNLGZGI-UHFFFAOYSA-N
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Description

1-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole is a synthetic organic compound that features a unique combination of a pyrimidine ring and an indole moiety

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis methods, structural analysis, and potential applications. Given the presence of a difluoromethyl group, which is often found in pharmaceuticals and agrochemicals , this compound could have potential uses in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the difluoromethyl group. The indole moiety is then constructed through cyclization reactions.

  • Pyrimidine Ring Formation:

      Starting Materials: 2-methylpyrimidine-4-carboxylic acid.

      Reaction Conditions: The carboxylic acid is converted to the corresponding acid chloride using thionyl chloride, followed by reaction with difluoromethylamine under basic conditions to introduce the difluoromethyl group.

  • Indole Moiety Construction:

      Starting Materials: 2-methyl-4-(difluoromethyl)pyrimidine.

      Reaction Conditions: The pyrimidine derivative undergoes a cyclization reaction with an appropriate aniline derivative under acidic or basic conditions to form the indole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form tetrahydropyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation Products: Indole-2,3-dione derivatives.

    Reduction Products: Tetrahydropyrimidine derivatives.

    Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

1-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

  • 1-[6-(Trifluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole
  • 1-[6-(Chloromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole

Comparison:

  • Binding Affinity: The difluoromethyl group in 1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole provides a balance between hydrophobicity and hydrogen bonding capability, which can enhance binding affinity compared to the trifluoromethyl or chloromethyl analogs.
  • Reactivity: The difluoromethyl group is less reactive than the chloromethyl group, making the compound more stable under physiological conditions.
  • Biological Activity: The unique electronic properties of the difluoromethyl group can lead to different biological activities compared to its analogs, potentially offering improved therapeutic profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3/c1-9-17-11(14(15)16)8-13(18-9)19-7-6-10-4-2-3-5-12(10)19/h2-5,8,14H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRBGUAVNLGZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC3=CC=CC=C32)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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